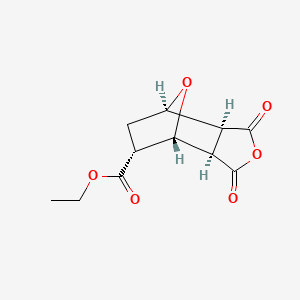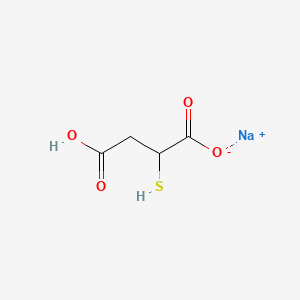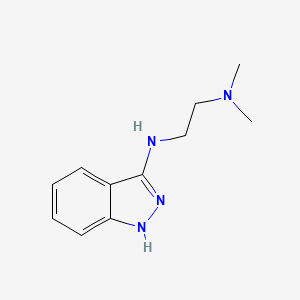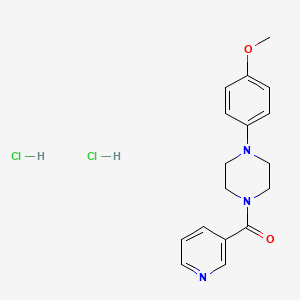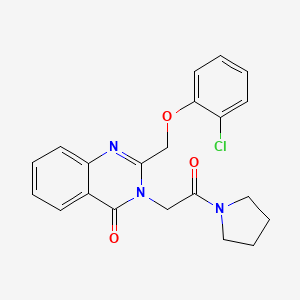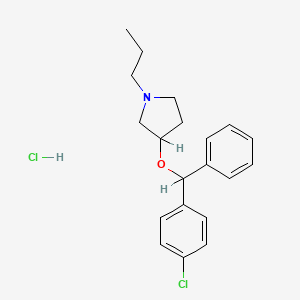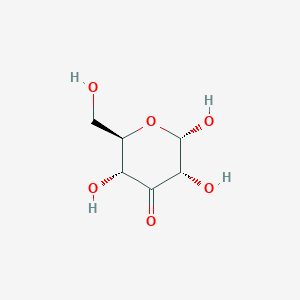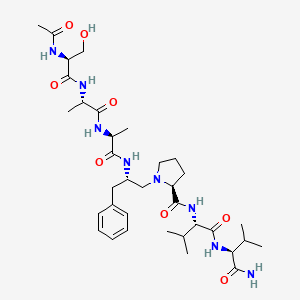
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- is a complex peptide compound It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds. The process typically begins with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids in the desired order, using coupling reagents such as carbodiimides. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add amino acids in the correct sequence, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the amino acids.
Substitution: Amino acid residues can be substituted with other functional groups, altering the properties of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues would yield methionine sulfoxide, while reduction would restore methionine.
Scientific Research Applications
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide .
- N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-α-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide .
Uniqueness
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- is unique due to its specific amino acid sequence, which imparts distinct properties and potential applications. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
126333-32-2 |
|---|---|
Molecular Formula |
C35H56N8O8 |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H56N8O8/c1-19(2)28(30(36)46)41-35(51)29(20(3)4)42-34(50)27-14-11-15-43(27)17-25(16-24-12-9-8-10-13-24)40-32(48)22(6)37-31(47)21(5)38-33(49)26(18-44)39-23(7)45/h8-10,12-13,19-22,25-29,44H,11,14-18H2,1-7H3,(H2,36,46)(H,37,47)(H,38,49)(H,39,45)(H,40,48)(H,41,51)(H,42,50)/t21-,22-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
VMSGEPUTNRNZAW-QOJCPNLVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


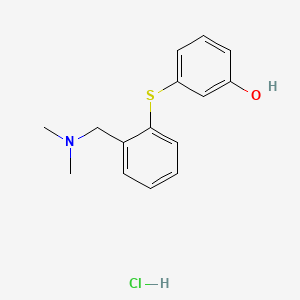
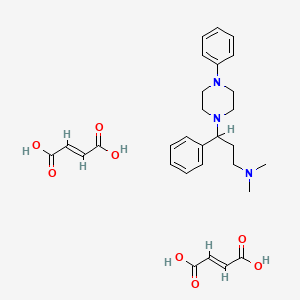
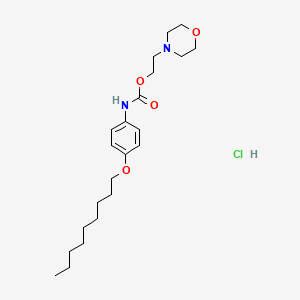
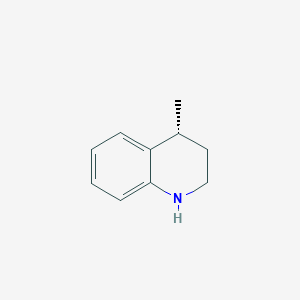

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
